2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
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Description
2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N6O4 and its molecular weight is 380.364. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its function. This interaction results in the disruption of single-strand DNA break repair processes
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathwayThese double-strand breaks can then lead to cell death, particularly in cancer cells that are rapidly dividing and thus have a high rate of DNA replication .
Pharmacokinetics
The compound’s effectiveness as a parp1 inhibitor suggests that it has sufficient bioavailability to reach its target in the body
Result of Action
The result of the compound’s action is the inhibition of PARP1, leading to disruption of single-strand DNA break repair processes. This can lead to cell death, particularly in cancer cells .
Properties
IUPAC Name |
2-[4-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c1-10-15(28-14-5-3-2-4-13(14)27-10)18(26)20-11-6-8-12(9-7-11)24-22-17(16(19)25)21-23-24/h2-10,15H,1H3,(H2,19,25)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZHHGAQKQXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.